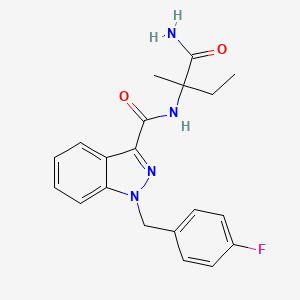

![molecular formula C21H22N2O3 B2491431 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide CAS No. 922029-35-4](/img/structure/B2491431.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]oxazepin derivatives involves various strategies, including cyclizations and intramolecular cyclocarbonylation reactions. For example, Lewis acid-mediated cyclizations have been used to produce 1,4-benzothiazepines and 1,4-benzoxazepines from certain precursors, showcasing the versatility of cyclization methods in generating these tricyclic systems (Katritzky et al., 2001). Moreover, the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines, catalyzed by PdI(2) and a specific ligand, efficiently yields dibenzo[b,f][1,4]oxazepin-11(10H)-ones under mild conditions (Yang et al., 2010).

Molecular Structure Analysis

The molecular and supramolecular structures of compounds containing the dibenzo[b,e]azepine system have been analyzed through X-ray crystallography, revealing configurations and conformations important for understanding their properties and reactivity. For example, the analysis of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide provides insight into their structural differences, which could influence their chemical behavior (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of dibenzo[b,f][1,4]oxazepin derivatives has been explored through various reactions, including alkynylation and cyclocarbonylation. Alkynylation of seven-membered cyclic imines using chiral phosphoric acids and Ag(I) catalysts has been employed to synthesize 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating the potential for creating a variety of functionalized compounds (Ren et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : Various synthesis techniques have been explored for compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide. For instance, Lewis acid mediated cyclizations have been used to produce novel 1,4-benzothiazepines and benzoxazepines, indicating potential pathways for synthesizing related compounds (Katritzky et al., 2001).

- Structural Characterization : The structural characterization of related compounds, such as dibenzoxepinones, has been achieved through various methods like X-ray crystal structure analysis, providing insights into the molecular structure of similar compounds (Rudorf et al., 1999).

Potential Pharmacological Applications

- Antibacterial and Anticancer Potential : Certain benzoxepine derivatives have shown potential as antibacterial and anticancer agents. For example, benzoxepine-1,2,3-triazole hybrids have demonstrated effectiveness against various bacterial strains and cancer cell lines (Kuntala et al., 2015).

- Cyclooxygenase and Lipoxygenase Inhibition : Some benzoxepin derivatives have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, suggesting potential for anti-inflammatory applications (Hamer et al., 1996).

Advanced Chemical Applications

- Catalytic and Enantioselective Reactions : Research has been conducted on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, which could be relevant for the synthesis of chiral compounds related to this compound (Munck et al., 2017).

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-2-23-17-9-5-6-10-19(17)26-18-12-11-15(13-16(18)21(23)25)22-20(24)14-7-3-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIWQUWZDEOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)

![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2491353.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2491360.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)